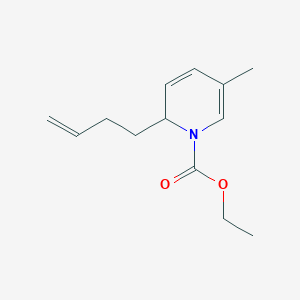![molecular formula C15H13N5 B14303008 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile CAS No. 114037-87-5](/img/no-structure.png)
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or hydrazones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol and dichloromethane.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or hydrazones.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile involves its interaction with molecular targets through its cyano and amino groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include nucleophilic addition, substitution, and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Cyanoethyl)methylamino]benzaldehyde
- N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
- 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
Uniqueness
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile is unique due to its multiple cyano groups and the presence of an amino group, which provide it with distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and material science.
Propriétés
| 114037-87-5 | |
Formule moléculaire |
C15H13N5 |
Poids moléculaire |
263.30 g/mol |
Nom IUPAC |
2-[4-[2-cyanoethyl(methyl)amino]phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H13N5/c1-20(8-2-7-16)14-5-3-12(4-6-14)15(11-19)13(9-17)10-18/h3-6,13,15H,2,8H2,1H3 |
Clé InChI |
MXSXNTFEHRWOHL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)



![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
